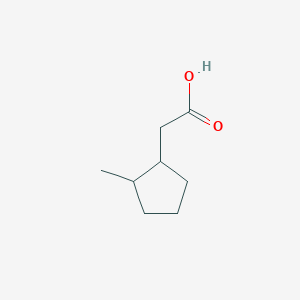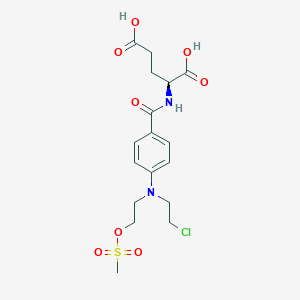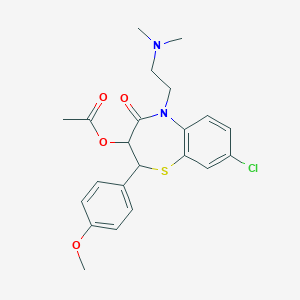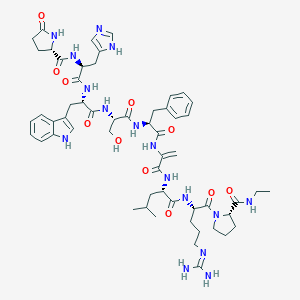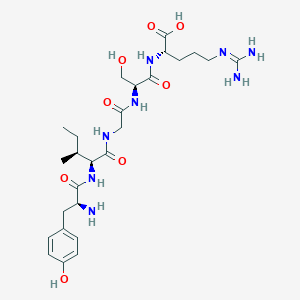
Tyr-ile-gly-ser-arg
Descripción general
Descripción
Tyr-ile-gly-ser-arg, also known as YIGSR, is a peptide that has been extensively studied for its potential applications in scientific research. This peptide is a part of the laminin protein family and is known to play a crucial role in various biological processes such as cell adhesion, migration, and differentiation.
Mecanismo De Acción
Tyr-ile-gly-ser-arg exerts its biological effects by interacting with integrin receptors on the surface of cells. Integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, and signaling. Tyr-ile-gly-ser-arg specifically interacts with the α3β1 integrin receptor, promoting cell adhesion and migration.
Efectos Bioquímicos Y Fisiológicos
Tyr-ile-gly-ser-arg has been shown to have several biochemical and physiological effects. It can promote cell adhesion and migration, enhance stem cell differentiation, and inhibit tumor growth and metastasis. Additionally, Tyr-ile-gly-ser-arg has been shown to have anti-inflammatory effects and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tyr-ile-gly-ser-arg in lab experiments is its ability to promote cell adhesion and migration. This makes it a valuable tool in tissue engineering and regenerative medicine. Additionally, Tyr-ile-gly-ser-arg has been shown to have low toxicity and is relatively easy to synthesize. However, one of the main limitations of using Tyr-ile-gly-ser-arg is its cost, as it can be expensive to synthesize in large quantities.
Direcciones Futuras
There are several future directions for research on Tyr-ile-gly-ser-arg. One area of research is the development of Tyr-ile-gly-ser-arg-based biomaterials for tissue engineering and regenerative medicine. Another area of research is the use of Tyr-ile-gly-ser-arg in cancer therapy, as it has been shown to have potential anti-tumor effects. Additionally, further research is needed to understand the molecular mechanisms underlying the biological effects of Tyr-ile-gly-ser-arg and to develop more efficient synthesis methods.
Métodos De Síntesis
Tyr-ile-gly-ser-arg can be synthesized using solid-phase peptide synthesis (SPPS) techniques. In this method, the peptide is synthesized stepwise on a solid support using Fmoc or Boc chemistry. The final product is then cleaved from the resin and purified using HPLC or other chromatographic methods.
Aplicaciones Científicas De Investigación
Tyr-ile-gly-ser-arg has been extensively studied for its potential applications in scientific research. It has been shown to promote cell adhesion and migration, making it a valuable tool in tissue engineering and regenerative medicine. Tyr-ile-gly-ser-arg has also been shown to enhance the differentiation of stem cells into various cell types, including neurons and muscle cells. Additionally, Tyr-ile-gly-ser-arg has been shown to have potential applications in cancer research, as it can inhibit tumor growth and metastasis.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGMBZGFFZBMK-LJZWMIMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911775 | |
| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyr-ile-gly-ser-arg | |
CAS RN |
110590-64-2, 120940-31-0 | |
| Record name | Tyrosyl-isoleucyl-glycyl-seryl-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




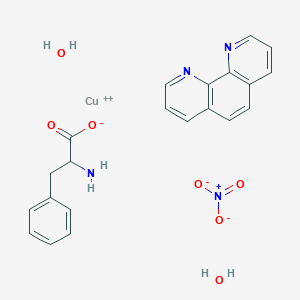

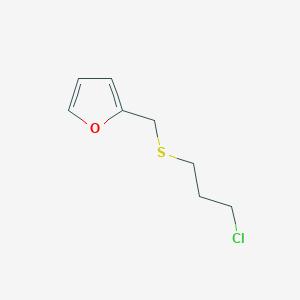
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
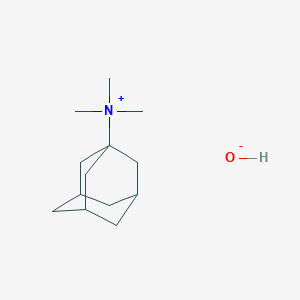
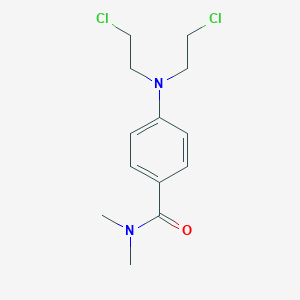
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
